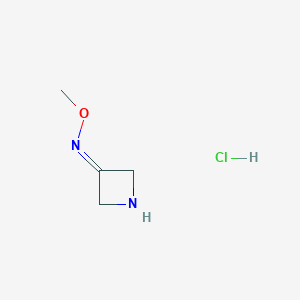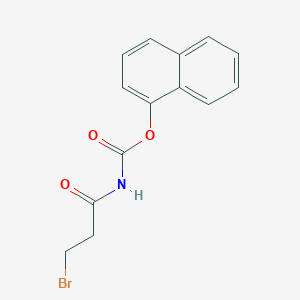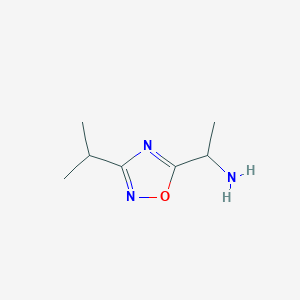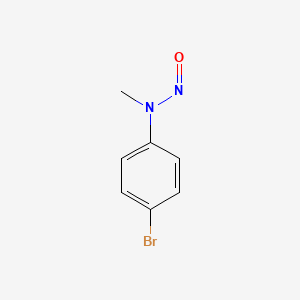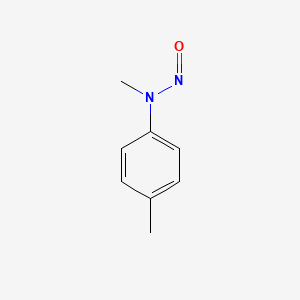
4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-
Vue d'ensemble
Description
Pyrimidinones are a class of organic compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “4(1H)” indicates that the compound has a hydrogen atom attached to the 4th carbon in the ring, making it a pyrimidinone. The “5-methyl” and “2-(2-propenylthio)” parts indicate additional methyl and propenylthio groups attached to the 5th and 2nd carbon atoms in the ring, respectively .
Synthesis Analysis
The synthesis of pyrimidinones often involves the reaction of β-dicarbonyl compounds with amidines. The exact synthesis process for “4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-” would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of a compound like “4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-” would be characterized by the presence of a pyrimidinone ring with a methyl group attached to the 5th carbon and a propenylthio group attached to the 2nd carbon .Chemical Reactions Analysis
Pyrimidinones can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that “4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-” can undergo would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-” would depend on its specific structure. For example, its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the methyl and propenylthio groups .Applications De Recherche Scientifique
Organic Synthesis Building Blocks
This compound serves as a valuable building block in organic synthesis. Its structure allows for various functional group transformations, which can be pivotal in constructing complex molecules. For example, the sulfur-containing side chain could be utilized in thiol-ene reactions, a type of addition reaction that is useful for creating carbon-sulfur bonds .
Catalysis
In catalysis, the pyrimidinone core can act as a ligand, coordinating to metals and influencing the reactivity of metal centers in catalytic cycles. This can be particularly useful in cross-coupling reactions, where the compound might enhance the efficiency of bond-forming processes between organometallic species and organic halides .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-3-4-12-8-9-5-6(2)7(11)10-8/h3,5H,1,4H2,2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYULNJRCJSOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)SCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70740426 | |
| Record name | 5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70740426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- | |
CAS RN |
94731-76-7 | |
| Record name | 5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70740426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B1661674.png)
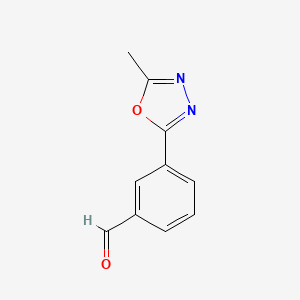

![1H-Indole-3-carboxylic acid, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B1661682.png)
